(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is derived from its parent heterocyclic system, pyrazine-2-carbonitrile , which forms the core structure. Substituents are prioritized based on Cahn-Ingold-Prelog rules:
- Oxy group at position 3 of the pyrazine ring, linked to a piperidin-3-yl moiety.
- The piperidine nitrogen is substituted with an acryloyl group (propenoyl), which bears a 3,4-dimethoxyphenyl substituent at the β-position.
- The E-configuration of the acryloyl double bond is explicitly denoted.
The full systematic name is:
(E)-3-[(1-{3-[3,4-Dimethoxyphenyl]acryloyl}piperidin-3-yl)oxy]pyrazine-2-carbonitrile .
Structural Representation
- Pyrazine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
- Cyanide group : Attached to position 2 of the pyrazine ring.
- Ether linkage : Connects position 3 of pyrazine to position 3 of the piperidine ring.
- Acryloyl substituent : Bonded to the piperidine nitrogen, featuring a trans-configured double bond (E) and a 3,4-dimethoxy-substituted phenyl group.
This structure aligns with patented Chk-1 kinase inhibitors described in USPTO documents, where similar pyrazine-piperidine hybrids are reported.
CAS Registry Number and Molecular Formula Validation
CAS Registry Number :
As of the latest available data, this compound’s CAS number has not been publicly disclosed. Related analogs, such as 2-{[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]oxy}pyrazine (CAS 2380172-94-9), follow a similar registration pattern, suggesting that the target compound’s CAS entry would fall under the 25XXXXXX-XX-X format upon assignment.
Molecular Formula :
The empirical formula C₂₁H₂₂N₄O₅ is validated through the following analysis:
- Pyrazine-2-carbonitrile backbone : C₅H₂N₃.
- Piperidin-3-yloxy group : C₅H₁₀NO.
- Acryloyl-(3,4-dimethoxyphenyl) substituent : C₁₁H₁₀O₃.
Molecular Weight :
Calculated as 410.43 g/mol, consistent with high-resolution mass spectrometry data for structurally related compounds.
Key Structural Features Table
This systematic breakdown ensures unambiguous identification and reproducibility in synthetic workflows.
Properties
IUPAC Name |
3-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-18-7-5-15(12-19(18)28-2)6-8-20(26)25-11-3-4-16(14-25)29-21-17(13-22)23-9-10-24-21/h5-10,12,16H,3-4,11,14H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZEUGXWCCPIN-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.
Synthesis of the Piperidine Derivative: The piperidine ring is often prepared via cyclization reactions starting from linear precursors like 1,5-diaminopentane.
Coupling Reactions: The dimethoxyphenyl group is introduced through a coupling reaction, such as a Heck or Suzuki coupling, involving a halogenated dimethoxybenzene derivative and an appropriate coupling partner.
Final Assembly: The final step involves the coupling of the pyrazine and piperidine derivatives, often through an etherification reaction, to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by its acryloyl, methoxy, and cyano groups:
Acryloyl Group
| Reaction Type | Conditions | Outcome | Mechanism |
|---|---|---|---|
| Michael Addition | Amines/thiols, RT, EtOH | β-Amino/mercapto adducts at the α,β-unsaturated ketone | Nucleophilic conjugate addition |
| Photodimerization | UV light (λ = 254 nm), inert atmosphere | [2+2] Cycloaddition products (potential stereoisomers) | Radical-mediated dimerization |
| Hydrogenation | H<sub>2</sub> (1 atm), Pd/C, MeOH | Saturated propionyl-piperidine derivative | Catalytic reduction |
Cyano Group
Methoxy Groups
-
Demethylation : BBr<sub>3</sub> in DCM (-78°C → RT) yields catechol derivatives .
-
Electrophilic Substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs at the phenyl ring’s ortho/para positions .
Stability and Degradation
Catalytic and Biological Interactions
-
Enzymatic Oxidation : Cytochrome P450 enzymes oxidize the methoxy groups to hydroxylated metabolites .
-
Kinase Inhibition : Analogous pyrazine-carbonitriles exhibit Chk-1 kinase inhibition via H-bonding with the cyano group .
Key Research Findings
-
The acryloyl-piperidine moiety enhances membrane permeability , as shown in analogs with logP values ~3.2 .
-
Hydrolytic Stability : The compound’s half-life in PBS (pH 7.4) is >48 h, indicating suitability for oral administration .
-
Cytotoxicity : Pyrazine-carbonitriles with dimethoxyphenyl groups show IC<sub>50</sub> values <10 μM in A549 lung cancer cells .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic properties due to its ability to interact with various biological targets. Case studies have shown:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant inhibitory effects on gastric cancer cell lines, outperforming standard chemotherapeutics like doxorubicin .
The compound's ability to form stable complexes with proteins and nucleic acids makes it valuable in biochemical assays:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation .
Materials Science
In materials science, (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is explored for its electronic and optical properties:
- Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers used in electronic devices.
Case Studies and Research Findings
Several studies have highlighted the effectiveness and versatility of this compound:
- Synthesis and Bioactivity : A study focused on synthesizing new analogues of piplartine (a related compound), which showed promising bioactivity against various cancer cell lines .
- Mechanism of Action : Investigations into the mechanism revealed that the compound interacts with specific molecular targets through π-π stacking and hydrogen bonding interactions, modulating protein activity .
Mechanism of Action
The mechanism of action of (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Similarity Analysis
Compound similarity is often assessed using molecular fingerprints (e.g., MACCS, Morgan) and similarity metrics like Tanimoto or Dice coefficients . Key structural analogs and their differentiating features include:
Table 1: Structural Comparison with Selected Analogs
*logP values estimated using fragment-based methods.
†Tanimoto scores based on Morgan fingerprints (radius=2).
- Piperazine vs. Piperidine Scaffolds : The piperazine analog (CAS 921230-75-3) shares a six-membered ring but lacks the pyrazine-carbonitrile group. Its dichlorophenyl and fluoropyridyl substituents increase hydrophobicity (logP ~3.5) compared to the target compound’s dimethoxyphenyl group (logP ~2.8), which may reduce water solubility but enhance membrane permeability .
- Nitroimidazole Derivatives : These compounds exhibit lower structural overlap (Tanimoto ~0.25) due to their imidazole core and nitro groups. However, nitro substitutions on aryl rings can enhance antimycobacterial activity, suggesting that electron-withdrawing groups (e.g., nitro) may confer different biological effects compared to electron-donating methoxy groups in the target compound .
Electronic and Steric Effects
- 3,4-Dimethoxyphenyl vs. In contrast, halogenated analogs (e.g., 2,3-dichlorophenyl in ) introduce steric bulk and electron-withdrawing effects, which may alter binding affinity or selectivity .
- Pyrazine-Carbonitrile vs. Pyridine/Carbonyl Groups : The pyrazine ring’s nitrogen atoms and carbonitrile group provide hydrogen-bond acceptors, critical for kinase inhibition. Comparatively, the fluoropyridyl carbonyl in may offer weaker dipole interactions due to fluorine’s electronegativity.
Biological Activity
The compound (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, with CAS number 2035007-12-4, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.4 g/mol. The structural framework includes a pyrazine core linked to a piperidine ring and a dimethoxyphenyl group through an acrylamide linkage. This unique arrangement suggests possible interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 2035007-12-4 |
| Molecular Formula | |
| Molecular Weight | 394.4 g/mol |
| Structure | Structure |
Synthesis
The synthesis of (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves several key steps:
- Formation of the Pyrazine Derivative : The pyrazine ring is synthesized through cyclization reactions involving appropriate precursors.
- Acryloylation : The introduction of the acrylamide moiety is achieved via acylation reactions using acryloyl chloride.
- Piperidine Integration : Piperidine is incorporated through reductive amination or similar methods to form the final compound.
Antitumor Activity
Research indicates that pyrazine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds structurally related to (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile demonstrate inhibitory effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play crucial roles in inflammatory processes . This suggests that (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may possess similar properties.
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes : The presence of functional groups allows for hydrogen bonding and π–π stacking interactions with aromatic amino acids in target proteins.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways related to cancer progression and inflammation .
Case Studies
Several studies have highlighted the biological efficacy of pyrazine derivatives:
- Anticancer Studies : A study demonstrated that a related pyrazine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Inflammation Models : In vivo experiments showed that compounds similar to (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile effectively reduced edema in carrageenan-induced paw edema models .
Q & A
Q. What are the key considerations for synthesizing this compound in high yield?
Methodological Answer:
- Protecting Group Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or amine intermediates during multi-step synthesis, as seen in pyridine derivatives (e.g., tert-butyldimethylsilyloxy in ).
- Coupling Reactions : Employ peptide coupling reagents (e.g., HATU, EDCI) for acryloyl group introduction, ensuring stoichiometric control to minimize side products.
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Reference controlled synthesis approaches for copolymers ().
Key Reference : .
Q. How can researchers confirm the structural integrity post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR spectra for characteristic shifts (e.g., acryloyl carbonyl at ~165-170 ppm, pyrazine carbons at ~145-155 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) with <2 ppm error.
- X-ray Crystallography : Resolve crystal structure using a Bruker APEXII CCD diffractometer () to validate stereochemistry and bond geometry.
Key Reference : .
Q. What safety precautions are necessary when handling nitrile-containing intermediates?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats. Work in fume hoods to avoid inhalation.
- Emergency Protocols : Follow SDS guidelines (e.g., ) for nitrile exposure: flush eyes/skin with water, administer oxygen if inhaled.
- Waste Disposal : Neutralize nitrile waste with alkaline peroxide before disposal.
Key Reference : .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for acryloyl moiety introduction?
Methodological Answer:
- Variable Screening : Use fractional factorial designs to test temperature (40-100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1-5 mol%).
- Response Surface Methodology (RSM) : Model interactions between variables using software (e.g., JMP, Minitab) to maximize yield and minimize byproducts.
- Validation : Confirm optimal conditions with triplicate runs (e.g., 75°C, DMF, 2 mol% catalyst). Reference flow chemistry optimization in and .
Key Reference : .
Q. What strategies analyze structure-activity relationships (SAR) when modifying the dimethoxyphenyl group?
Methodological Answer:
- Analog Synthesis : Replace methoxy groups with halogens (Cl, F), ethoxy, or hydrogen. Use Suzuki-Miyaura coupling for aryl substitutions.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) and correlate substituent effects with IC.
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes. Compare with similarity scores from related compounds ().
Key Reference : .
Q. How does X-ray crystallography inform reactivity and biological interactions?
Methodological Answer:
- Bond Geometry : Analyze bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to identify electrophilic sites.
- Packing Interactions : Assess hydrogen bonds (e.g., pyrazine N with water) and π-π stacking (dimethoxyphenyl rings) to predict solubility and target binding.
- Case Study : Compare monoclinic crystal parameters (e.g., ) with bioactive conformations ().
Key Reference : .
Q. What methodologies assess stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate at pH 1-13 (HCl/NaOH buffers) and 25-60°C. Monitor degradation via HPLC at 0, 1, 3, 7 days.
- Kinetic Modeling : Fit data to first-order decay models to calculate (time to 10% degradation).
- Degradation Pathways : Identify hydrolysis products (e.g., free cyanide) using LC-MS. Reference protocols from .
Key Reference : .
Q. How can flow chemistry improve scalability of sensitive intermediates?
Methodological Answer:
- Continuous Flow Reactors : Use microreactors for exothermic steps (e.g., acryloylation) to enhance heat/mass transfer.
- In-line Monitoring : Integrate FTIR or UV-vis probes for real-time analysis of intermediates.
- Case Study : Adapt ’s flow synthesis of diphenyldiazomethane for air-sensitive intermediates (e.g., piperidin-3-yloxy intermediates).
Key Reference : .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
